1-Chloroisoquinoline-5-sulfonyl chloride hydrochloride
Overview
Description
1-Chloroisoquinoline-5-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C9H6Cl3NO2S. It is known for its utility in various chemical reactions and its applications in scientific research. This compound is characterized by the presence of a chloro group, an isoquinoline ring, and a sulfonyl chloride group, making it a versatile reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloroisoquinoline-5-sulfonyl chloride hydrochloride typically involves the chlorination of isoquinoline derivatives followed by sulfonylation. One common method includes the reaction of isoquinoline with chlorosulfonic acid, which introduces the sulfonyl chloride group. The reaction is usually carried out under controlled temperature conditions to ensure the desired product formation .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and sulfonylation processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-Chloroisoquinoline-5-sulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl and alkyl magnesium halides, as well as heteroaryl boronic acids and esters.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Palladium and manganese catalysts are often employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoisoquinoline derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-Chloroisoquinoline-5-sulfonyl chloride hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound is employed in the synthesis of bioactive molecules, including potential pharmaceuticals and enzyme inhibitors.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-Chloroisoquinoline-5-sulfonyl chloride hydrochloride involves its reactivity with nucleophiles and its ability to form stable intermediates. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed. For instance, in biological systems, its derivatives may interact with enzymes or receptors, leading to inhibition or modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
1-Chloroisoquinoline-5-sulfonyl chloride: Similar in structure but lacks the hydrochloride component.
Isoquinoline-5-sulfonyl chloride: Lacks the chloro group, resulting in different reactivity and applications.
Chloroisoquinoline derivatives: Various derivatives with different substituents on the isoquinoline ring.
Uniqueness
1-Chloroisoquinoline-5-sulfonyl chloride hydrochloride is unique due to its combination of functional groups, which confer distinct reactivity and versatility in synthesis. Its ability to participate in a wide range of reactions and form diverse products makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
1-chloroisoquinoline-5-sulfonyl chloride;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO2S.ClH/c10-9-7-2-1-3-8(15(11,13)14)6(7)4-5-12-9;/h1-5H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGOGYMPINXURE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Cl)C(=C1)S(=O)(=O)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621098 | |
Record name | 1-Chloroisoquinoline-5-sulfonyl chloride--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105627-81-4 | |
Record name | 5-Isoquinolinesulfonyl chloride, 1-chloro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105627-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloroisoquinoline-5-sulfonyl chloride--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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